

"storage conditions to prevent Clavulanic Acid degradation"

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Compound of Interest

Compound Name: *Clavulanic Acid*

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Technical Support Center: Clavulanic Acid Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of **Clavulanic Acid** to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause **Clavulanic Acid** degradation?

A1: **Clavulanic Acid** is a β -lactamase inhibitor that is highly sensitive to environmental conditions. The primary factors leading to its degradation are exposure to moisture (hydrolysis), elevated temperatures, and inappropriate pH levels in aqueous solutions.^{[1][2][3]} It is particularly unstable in aqueous solutions where its β -lactam ring is susceptible to nucleophilic attack, leading to loss of activity.^{[2][4]}

Q2: What is the optimal pH for maintaining the stability of **Clavulanic Acid** in aqueous solutions?

A2: **Clavulanic Acid** exhibits its maximum stability in slightly acidic to neutral pH, typically within the range of 6.0 to 7.2.^{[5][6]} Degradation accelerates significantly in both acidic and

alkaline conditions.[2][7] For instance, the degradation rate at pH 7.0 is considerably higher than at pH 6.2, and this difference increases with rising temperature.[2]

Q3: How does temperature affect the stability of **Clavulanic Acid**?

A3: Elevated temperatures significantly accelerate the degradation of **Clavulanic Acid**. [1][3] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is crucial to maintain stability.[8][9][10] At room temperature (e.g., 20-29°C), degradation is much more rapid.[9][11] In solid form, while more stable than in solution, high temperatures can still promote degradation, especially in the presence of humidity.[12]

Q4: Is **Clavulanic Acid** sensitive to light?

A4: While temperature and pH are the most critical factors, exposure to light can also contribute to the degradation of **Clavulanic Acid**, particularly in solution. For reconstituted injectable solutions, storage in the dark is recommended to minimize degradation.

Q5: How should solid Potassium Clavulanate be stored?

A5: Solid Potassium Clavulanate is hygroscopic and should be stored in a dry environment, with a relative humidity (RH) of 30% or less being desirable.[13] It should be kept in tightly sealed containers at controlled room temperature, protected from heat and moisture. Manufacturing processes for formulations containing **clavulanic acid** are often carried out at a relative humidity of 20% or lower and a temperature between 20 and 25°C.[14]

Q6: For how long is a reconstituted oral suspension of Amoxicillin-**Clavulanic Acid** stable?

A6: Reconstituted oral suspensions of Amoxicillin-**Clavulanic Acid** must be stored in a refrigerator (2-8°C) and are typically stable for 5 to 7 days.[10][11] After this period, a significant loss of **Clavulanic Acid** potency can occur. At a higher ambient temperature of 28°C, a study showed a 72.3% degradation of **Clavulanic Acid** in suspension after 7 days, compared to 12.9% at 8°C.[8][9][15]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Rapid loss of Clavulanic Acid activity in a solution-based assay.	Inappropriate pH of the buffer or medium. Clavulanic acid is most stable at a pH between 6.0 and 7.2.[5]	Verify and adjust the pH of your solution to be within the optimal range. Use a well-buffered system to maintain pH stability throughout the experiment.
High storage temperature. Degradation kinetics are highly dependent on temperature.[1]	Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C) for short-term and long-term storage, respectively.[16][17] Avoid repeated freeze-thaw cycles.	
Presence of certain salts. Some inorganic salts can increase the instability of Clavulanic Acid in solution.[5][18]	If possible, minimize the concentration of salts in your buffers. If salts are necessary, conduct a preliminary stability study to assess their impact.	
Inconsistent results in solid-state stability studies.	Hygroscopicity and moisture absorption. Potassium Clavulanate is highly hygroscopic.[13]	Conduct experiments in a controlled humidity environment (ideally $\leq 30\%$ RH).[13] Use appropriate packaging with desiccants.
Incompatible excipients. Some pharmaceutical excipients can interact with Clavulanic Acid, leading to degradation.[12]	Perform compatibility studies with all excipients using techniques like DSC or HPLC to identify potential interactions.[19]	
Precipitate formation in reconstituted solutions.	Degradation products. The degradation of Clavulanic Acid can lead to the formation of various byproducts.[4][20]	This may indicate significant degradation. Prepare fresh solutions and ensure proper storage conditions are met.

Analyze the precipitate if necessary to identify degradation products.

Data on Clavulanic Acid Stability

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Aqueous Solutions

Temperature	pH	Duration	Degradation (%)	Reference
8°C	Not Specified	7 days	12.9%	[8][9][15]
20°C	Not Specified	7 days	~40%	[9][11]
23°C	Not Specified	24 hours	15.4% (in dispersible tablets)	[8][15]
25°C	Not Specified	26 hours	10%	[21][22][23]
27-29°C	Not Specified	7 days	~45%	[9]
28°C	Not Specified	7 days	72.3%	[8][9][15]
35°C	Not Specified	7 hours	~50%	[8][9]
35°C	Not Specified	24 hours	~90%	[8][9]
37°C	Not Specified	6.4 hours	10%	[21][22]

Table 2: Influence of pH on Clavulanic Acid Stability

pH	Temperature	Key Observation	Reference
3.15 - 10.10	35°C	Degradation is about 10 times faster in alkaline solutions than in acidic media.	[7]
5-6	Not Specified	Found to be the most stable pH range in a study on process-scale degradation.	[3]
6.2	10, 20, 25, 30, 40°C	More stable than at pH 7.0 across all temperatures.	[1][6]
6.39	35°C	Maximal stability was attained at this pH.	[7]
7.0	10, 20, 25, 30, 40°C	Degradation rate constants are considerably higher than at pH 6.2.	[2]

Experimental Protocols

Protocol 1: Determination of Clavulanic Acid Stability in Aqueous Solution by HPLC

Objective: To quantify the degradation of **Clavulanic Acid** in an aqueous solution under specific pH and temperature conditions over time.

Materials:

- Potassium Clavulanate reference standard
- High-purity water (HPLC grade)
- Buffer salts (e.g., phosphate or citrate) to prepare a buffer of the desired pH

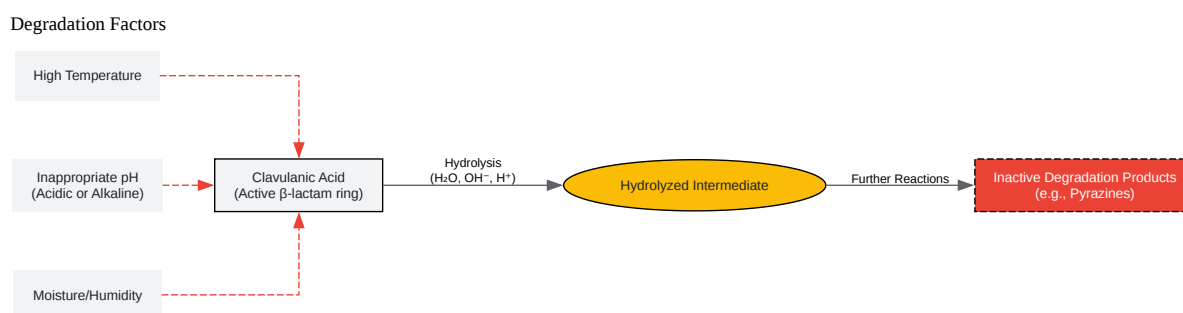
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
- Volumetric flasks, pipettes, and autosampler vials
- Temperature-controlled incubator or water bath
- pH meter

Methodology:

- Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., pH 6.2 phosphate buffer) and filter it through a 0.45 μm filter.
- Preparation of **Clavulanic Acid** Stock Solution: Accurately weigh a known amount of Potassium Clavulanate and dissolve it in the prepared buffer to achieve a specific concentration (e.g., 100 $\mu\text{g/mL}$).
- Stability Study Setup:
 - Transfer aliquots of the **Clavulanic Acid** stock solution into several autosampler vials.
 - Place the vials in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).
- HPLC Analysis:
 - Set up the HPLC system. A common method involves a C18 column and a mobile phase of a buffer and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed at a wavelength around 220-230 nm.
 - Immediately after preparation ($t=0$), inject a sample of the **Clavulanic Acid** solution to determine the initial concentration.
 - At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a vial from the incubator and inject a sample into the HPLC system.

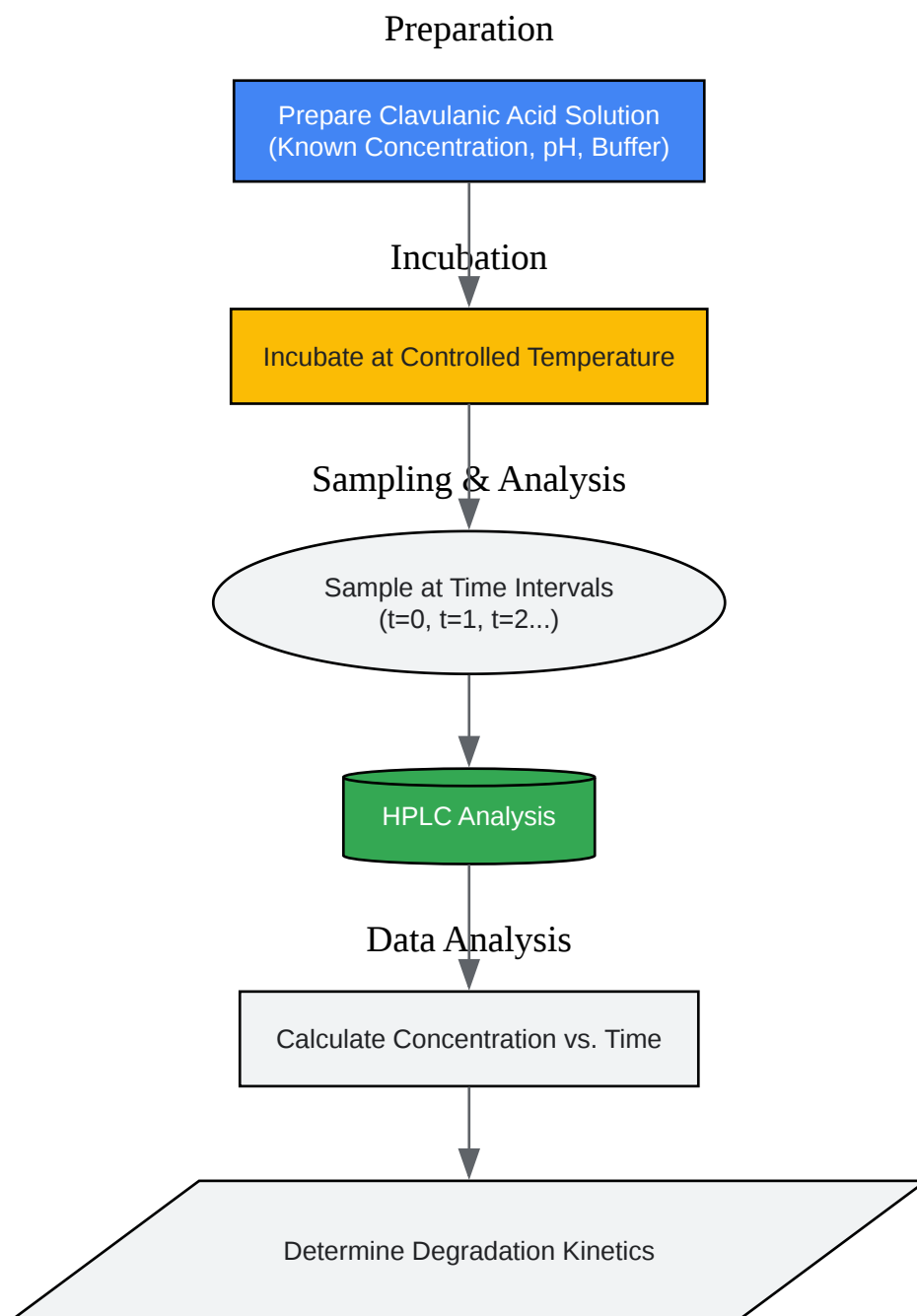
- Data Analysis:
 - Calculate the concentration of **Clavulanic Acid** at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.
 - Plot the percentage of remaining **Clavulanic Acid** against time to determine the degradation kinetics.

Visualizations



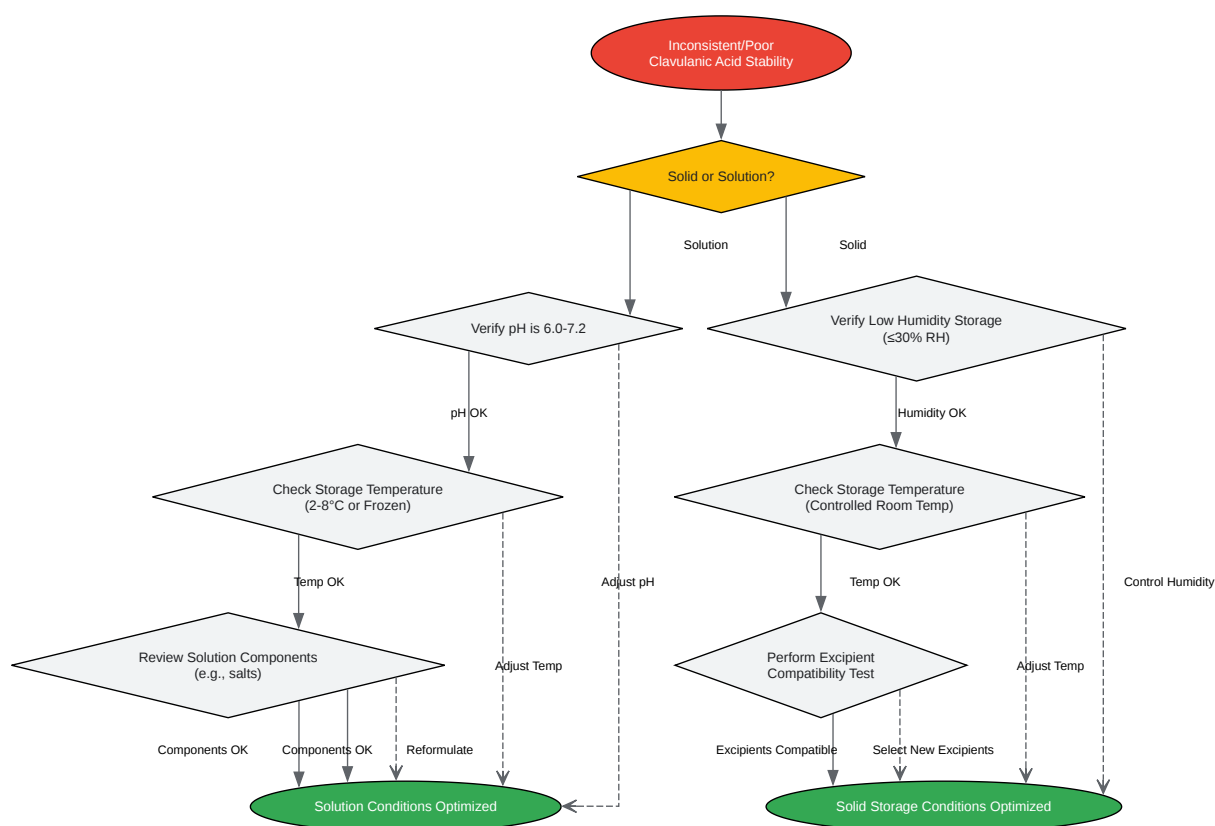
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Caption: Simplified degradation pathway of **Clavulanic Acid**.



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Caption: Workflow for a **Clavulanic Acid** stability study.



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Caption: Troubleshooting logic for **Clavulanic Acid** degradation issues.

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